N'-(2-氯乙酰基)-3-硝基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

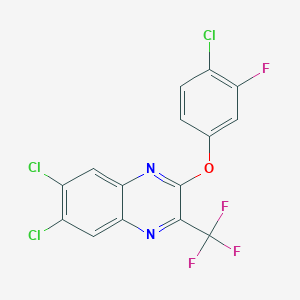

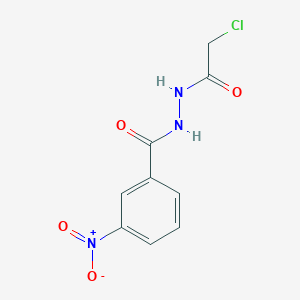

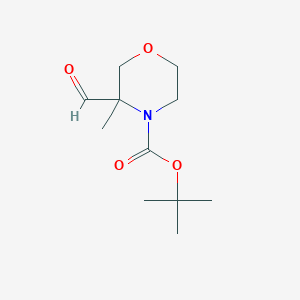

N’-(2-chloroacetyl)-3-nitrobenzohydrazide is an organic compound that contains a benzohydrazide group, a nitro group, and a chloroacetyl group . It is a derivative of chloroacetyl chloride, which is a chlorinated acyl chloride . Chloroacetyl chloride is a bifunctional compound, making it a useful building block chemical .

Synthesis Analysis

The synthesis of compounds similar to N’-(2-chloroacetyl)-3-nitrobenzohydrazide often involves the reaction of chloroacetyl chloride with other compounds. For example, in the synthesis of lidocaine, a local anesthetic, chloroacetyl chloride reacts with diethyl amine . In another example, peptides containing an N-terminal 2-chloroacetyl group have been used in the synthesis of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .Molecular Structure Analysis

The molecular structure of N’-(2-chloroacetyl)-3-nitrobenzohydrazide can be inferred from its name and the structures of similar compounds. It likely contains a benzohydrazide core, with a nitro group attached to the benzene ring and a chloroacetyl group attached to the nitrogen of the hydrazide . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Chloroacetyl chloride, a component of N’-(2-chloroacetyl)-3-nitrobenzohydrazide, is known to be reactive. It can form esters and amides, and it can react with amines . The nitro group in N’-(2-chloroacetyl)-3-nitrobenzohydrazide could potentially be reduced to an amino group, and the hydrazide could potentially undergo condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(2-chloroacetyl)-3-nitrobenzohydrazide can be inferred from those of similar compounds. Chloroacetyl chloride, for example, is a colorless to yellow liquid with a molar mass of 112.94 g/mol . It is denser than water and has higher boiling and melting points compared to related hydrocarbons .科学研究应用

Application in Organic Chemistry

Summary of the Application

“N’-(2-chloroacetyl)-3-nitrobenzohydrazide” can be used in the synthesis of various organic compounds. For example, it can react with “N-(1-methylbut-2-en-1-yl)-2-iodaniline” to produce a mixture of syn- and anti-atropisomers .

Methods of Application

The reaction of “N-(1-methylbut-2-en-1-yl)-2-iodaniline” with “Ac2O” or “ClCH2C(O)Cl” results in a mixture of syn- and anti-atropisomers of “N-acetyl-” and “N-chloroacetyl-N-(1-methylbut-2-en-1-yl)-2-iodaniline” in a ratio of 1:1 .

Results or Outcomes

The reaction produces a mixture of syn- and anti-atropisomers of “N-acetyl-” and “N-chloroacetyl-N-(1-methylbut-2-en-1-yl)-2-iodaniline” in a ratio of 1:1 .

Application in Cancer Research

Summary of the Application

“N’-(2-chloroacetyl)-3-nitrobenzohydrazide” can potentially be used in the development of new Werner (WRN) helicase inhibitors, which are important in cancer research .

Methods of Application

A series of “N-aryl-2-trifluoromethyl-quinazoline-4-amine” derivatives were designed and synthesized through a structural optimization strategy, and their anticancer activities were evaluated by the MTT assay .

Results or Outcomes

Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines. Compounds “6a”, “8i”, and “13a” showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively .

安全和危害

属性

IUPAC Name |

N'-(2-chloroacetyl)-3-nitrobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMWKOXDTKJWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-3-nitrobenzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2765883.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2765891.png)

![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)

![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)